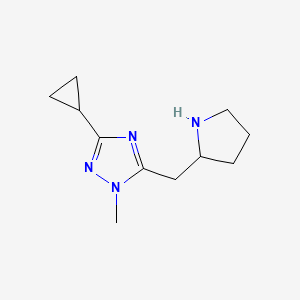
(6-Amino-4-methylpyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinemethanol, 6-amino-4-methyl- is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a hydroxymethyl group at the second position, an amino group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6-amino-4-methyl- can be achieved through several methods. One common approach involves the reduction of 6-amino-4-methylpyridine-2-carboxaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .
Another method involves the catalytic hydrogenation of 6-amino-4-methylpyridine-2-carboxylic acid using palladium on carbon as a catalyst. This reaction is conducted under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of 2-Pyridinemethanol, 6-amino-4-methyl- often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinemethanol, 6-amino-4-methyl- undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol as a solvent.
Major Products Formed
Oxidation: 6-amino-4-methylpyridine-2-carboxylic acid.
Reduction: 6-amino-4-methylpyridine-2-methanamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinemethanol, 6-amino-4-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Pyridinemethanol, 6-amino-4-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of nitric oxide synthase (NOS), reducing the production of nitric oxide, a key mediator in inflammatory processes.
Receptor Binding: It may bind to specific receptors or proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the hydroxymethyl group.
6-Methyl-2-pyridinemethanol: Similar structure but lacks the amino group.
Uniqueness
2-Pyridinemethanol, 6-amino-4-methyl- is unique due to the presence of both the amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(6-amino-4-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3,(H2,8,9) |
Clave InChI |
QRJJWSAEOIOPLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)


![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)






